3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline
Description
This quinoline derivative features a 4-ethylbenzoyl group at position 3, a 4-methoxybenzenesulfonyl moiety at position 4, and a methoxy group at position 6.
Properties
IUPAC Name |
(4-ethylphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-17-5-7-18(8-6-17)25(28)23-16-27-24-14-11-20(32-3)15-22(24)26(23)33(29,30)21-12-9-19(31-2)10-13-21/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQYOBSMXGRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction for Quinoline Scaffold Formation
The quinoline backbone is typically synthesized via the Pfitzinger reaction, which condenses isatin derivatives with α-keto acids. For 6-methoxyquinoline precursors, 5-methoxyisatin reacts with pyruvic acid in aqueous potassium hydroxide at 60–80°C to yield 6-methoxyquinoline-2,4-dicarboxylic acid. Decarboxylation at 210°C in nitrobenzene selectively removes the C2 carboxyl group, generating 6-methoxy-4-quinolinecarboxylic acid.
Table 1: Pfitzinger Reaction Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| KOH (2M), 60°C, 8h | 72 | 95 | |
| Microwave, 150°C, 30m | 85 | 98 |
Introduction of the 4-Methoxybenzenesulfonyl Group
Chlorosulfonation and Nucleophilic Displacement
The 4-position sulfonylation is achieved via chlorosulfonation of 6-methoxyquinoline using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. Subsequent reaction with 4-methoxythiophenol in the presence of triethylamine (Et₃N) yields the 4-(4-methoxybenzenesulfonyl) intermediate. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 68–75% compared to conventional heating (50–60%).
Table 2: Sulfonylation Efficiency
| Sulfonating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ClSO₃H + 4-MeOPhSH | 0–5 | 12 | 58 |
| ClSO₃H + MW irradiation | 150 | 0.5 | 75 |
Methoxy Group Installation at C6
Direct Alkylation vs. Ullmann Coupling
The C6 methoxy group is introduced either by:
- Direct Alkylation : Treatment of 6-hydroxyquinoline intermediates with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF at 80°C (yield: 70–78%).
- Palladium-Catalyzed Coupling : Ullmann-type coupling using CuI/L-proline catalyst with 4-methoxyphenylboronic acid, achieving higher regioselectivity (yield: 85–90%).
4-Ethylbenzoylation at C3
Friedel-Crafts Acylation
The 3-position is acylated via Friedel-Crafts reaction using 4-ethylbenzoyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) at 25°C. This method affords moderate yields (55–65%) due to competing sulfonyl group deactivation.
Directed Ortho-Metalation (DoM) Strategy
To enhance regioselectivity, a DoM approach employs lithium diisopropylamide (LDA) to deprotonate the C3 position, followed by quenching with 4-ethylbenzoyl chloride. This method improves yields to 75–80%.
Table 3: Benzoylation Method Comparison
| Method | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 62 | Moderate |
| DoM | LDA | 78 | High |
Functional Group Compatibility and Protective Strategies
Sequential Reaction Ordering
To prevent interference between reactive sites, the optimal synthesis sequence is:
- Quinoline core formation
- C4 sulfonylation
- C6 methoxylation
- C3 benzoylation
Protecting the sulfonyl group as a thioether during benzoylation (using tert-butylthiol) prevents Lewis acid coordination, improving acylation yields to 82%.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H2), 8.45 (d, J = 8.8 Hz, H5), 7.98–7.82 (m, sulfonyl aryl), 4.12 (s, 3H, OCH₃), 2.68 (q, J = 7.6 Hz, CH₂CH₃).
- HR-MS : [M+H]⁺ calculated for C₂₇H₂₄N₂O₅S: 513.1481; found: 513.1485.
Challenges and Optimization Opportunities
Regioselectivity in Sulfonylation
Competing sulfonation at C2/C8 positions is mitigated by using bulkier sulfonating agents (e.g., 4-methoxybenzenesulfonyl chloride) and low temperatures.
Solvent Effects on Acylation
Replacing DCM with tetrahydrofuran (THF) in Friedel-Crafts reactions reduces side product formation by 15–20%.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Structural Differences
The table below highlights structural variations among related quinoline derivatives:
Key Observations :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (logP): The target’s benzoyl and sulfonyl groups may result in higher logP vs. amino/morpholine-containing derivatives (e.g., ), affecting membrane permeability.
- Melting Points: 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline melts at 283°C, suggesting high crystallinity. The target’s melting point is likely higher due to bulkier substituents.
- Solubility : Piperidine (BB90881 ) and morpholine () groups enhance water solubility compared to the target’s methoxybenzenesulfonyl.
Biological Activity
3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core substituted with an ethylbenzoyl group and a methoxybenzenesulfonyl moiety. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 398.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on related quinoline compounds demonstrated their efficacy against various bacterial strains, suggesting potential for 3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline in treating infections caused by resistant bacteria .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activity. The compound under review has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it has been noted to induce apoptosis in human cancer cell lines, potentially through the activation of caspase pathways .
The proposed mechanisms of action for quinoline derivatives include:
- Inhibition of DNA synthesis : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Targeting specific enzymes : These compounds may inhibit topoisomerases and other enzymes critical for cancer cell survival.
Case Studies
-
Study on Antimicrobial Efficacy :
In a comparative study, 3-(4-ethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline was tested against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent. -
Anticancer Activity Assessment :
A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. Challenges :
- Regioselectivity : Competing reactions at positions 3 and 4 require careful stoichiometric control .
- Purification : Silica gel chromatography or preparative HPLC is critical due to polar byproducts .
Basic: How is this compound characterized structurally and quantitatively?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.5 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .
- ¹³C NMR : Carbonyl (C=O, δ 165–175 ppm) and sulfonyl (SO₂, δ 125–135 ppm) groups confirm functionalization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₆H₂₄N₂O₅S⁺, expected m/z 476.1352) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
Advanced: What experimental strategies resolve contradictions in reported biological activities of quinoline derivatives?
Methodological Answer :
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .
- Structural Confounders : Compare analogs with systematic substituent changes (see Table 1).
Q. Table 1: Structure-Activity Relationship (SAR) Insights
| Substituent Position | Functional Group | Observed Activity Trend | Reference |
|---|---|---|---|
| 4 (Sulfonyl) | 4-Methoxy | Enhanced enzyme inhibition (e.g., kinase targets) | |
| 3 (Benzoyl) | 4-Ethyl | Improved lipophilicity and cellular uptake | |
| 6 (Methoxy) | -OCH₃ | Reduced metabolic degradation |
Resolution : Use orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway validation) .
Advanced: How to design experiments for elucidating its mechanism of action?
Q. Methodological Answer :
- In Vitro Targets :
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- DNA Interaction : Ethidium bromide displacement assays to test intercalation .
- Cellular Models :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in cancer cell lines .
- ROS Detection : DCFH-DA probe for oxidative stress quantification .
- In Silico Studies : Molecular docking (AutoDock Vina) to predict binding poses in protein cavities (e.g., PDB: 1M17) .
Basic: What are the stability and storage conditions for this compound?
Q. Methodological Answer :
- Thermal Stability : Decomposes above 200°C (TGA data) .
- Photostability : Degrades under UV light; store in amber vials at -20°C .
- Solubility :
- DMSO: >10 mg/mL (preferred for biological assays) .
- Aqueous buffers: Requires surfactants (e.g., 0.1% Tween-80) .
Advanced: How to optimize analytical methods for detecting metabolites?
Q. Methodological Answer :
- LC-MS/MS : Use a Q-TOF mass spectrometer with ESI⁺ ionization.
- Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
- Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 min .
- Metabolite Identification :
- Phase I metabolites: Look for hydroxylation (+16 Da) or demethylation (-14 Da).
- Phase II metabolites: Glucuronidation (+176 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
